molecular formula C17H11ClFN5O B2821400 3-(4-chlorophenyl)-6-[(2-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 893914-27-7

3-(4-chlorophenyl)-6-[(2-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2821400
CAS No.: 893914-27-7
M. Wt: 355.76
InChI Key: MKCGXQYRWYBHGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(4-chlorophenyl)-6-[(2-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic molecule featuring a fused triazolo-pyrimidinone core. The 3-position is substituted with a 4-chlorophenyl group, while the 6-position carries a 2-fluorobenzyl moiety. The presence of halogens (Cl and F) enhances electron-withdrawing effects, which may stabilize the aromatic system and modulate interactions with biological targets .

Properties

IUPAC Name

3-(4-chlorophenyl)-6-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClFN5O/c18-12-5-7-13(8-6-12)24-16-15(21-22-24)17(25)23(10-20-16)9-11-3-1-2-4-14(11)19/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKCGXQYRWYBHGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-6-[(2-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving a hydrazine derivative and an appropriate nitrile.

    Pyrimidine Ring Construction: The pyrimidine ring is then constructed by reacting the triazole intermediate with a suitable aldehyde or ketone under acidic or basic conditions.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-6-[(2-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives with hydrogenated aromatic rings.

    Substitution: Formation of substituted triazolopyrimidines with various functional groups.

Scientific Research Applications

3-(4-chlorophenyl)-6-[(2-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has several scientific research applications:

    Medicinal Chemistry: Used as a scaffold for developing drugs targeting various diseases, including cancer and infectious diseases.

    Biological Studies: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Chemical Biology: Utilized in studies to understand biological pathways and mechanisms.

    Industrial Applications: Potential use in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-6-[(2-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Triazolo[4,5-d]Pyrimidin-7-One Derivatives

The triazolo[4,5-d]pyrimidinone scaffold is highly versatile, with modifications at positions 3 and 6 being common. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparisons
Compound Name 3-Position Substituent 6-Position Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 4-Chlorophenyl 2-Fluorobenzyl C₁₉H₁₃ClFN₅O 381.79 Enhanced electron withdrawal; steric hindrance from 2-F substitution
3-(4-Fluorophenyl)-6-(4-methylbenzyl)-triazolo[4,5-d]pyrimidin-7-one 4-Fluorophenyl 4-Methylbenzyl C₁₈H₁₄FN₅O 335.34 Reduced steric bulk; electron-donating methyl group improves solubility
6-[(3,4-Dichlorophenyl)methyl]-3-(3-fluorophenyl)-triazolo[4,5-d]pyrimidin-7-one 3-Fluorophenyl 3,4-Dichlorobenzyl C₁₉H₁₂Cl₂FN₅O 432.24 Increased halogen content; potential for enhanced cytotoxicity
5-(4-Chlorophenoxy)-6-isopropyl-3-phenyl-triazolo[4,5-d]pyrimidin-7-one Phenyl Isopropyl + 4-chlorophenoxy C₁₉H₁₆ClN₅O₂ 381.82 Phenoxy group introduces polarity; isopropyl adds steric bulk

Crystallographic and Conformational Analysis

Crystal structures of related compounds reveal critical insights:

  • Planarity of the Triazolo Core: The triazolo[4,5-d]pyrimidinone ring system is nearly planar (maximum deviation: 0.021 Å), indicating conjugation stability. Substituents like 4-chlorophenyl align coplanarly (dihedral angle: 1.09°), while bulky groups (e.g., 2-fluorobenzyl) adopt perpendicular orientations (dihedral angle: 87.74°), affecting molecular stacking .

Biological Activity

3-(4-chlorophenyl)-6-[(2-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound belonging to the class of triazolopyrimidines. Its unique structure incorporates a triazole ring fused to a pyrimidine ring, with chlorophenyl and fluorophenyl substituents. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

  • IUPAC Name : 3-(4-chlorophenyl)-6-[(2-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
  • Molecular Formula : C17H14ClFN4O
  • Molecular Weight : 344.77 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The mechanism may involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cell proliferation or survival pathways, contributing to its anticancer properties.
  • Receptor Modulation : It may act as an agonist or antagonist at various receptors involved in cellular signaling.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • A study demonstrated that derivatives of triazolopyrimidines showed potent activity against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines with IC50 values ranging from 6.2 µM to 43.4 µM .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

  • Triazole derivatives have shown effectiveness against a range of bacterial strains. For example, compounds similar to 3-(4-chlorophenyl)-6-[(2-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one exhibited antibacterial activity comparable to standard antibiotics like chloramphenicol .

Case Studies

StudyFindings
Anticancer Study Compounds related to triazolopyrimidines were tested against MCF-7 cells showing significant cytotoxicity with IC50 values as low as 27.3 µM .
Antimicrobial Study A derivative was found to have broad-spectrum antibacterial activity against pathogenic bacteria .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:

  • Formation of Schiff Bases : Reaction of 4-chlorobenzylamine with 2-fluorobenzaldehyde.
  • Cyclization : The Schiff base undergoes cyclization with a suitable triazole precursor under acidic or basic conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.